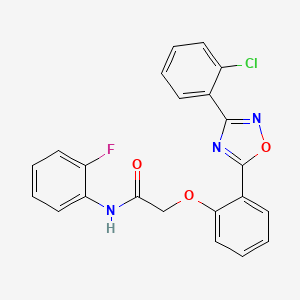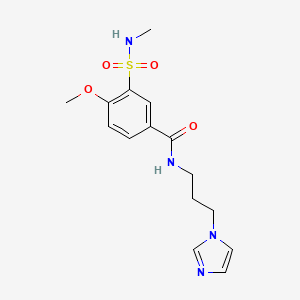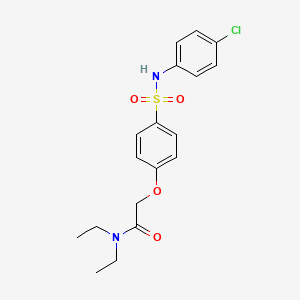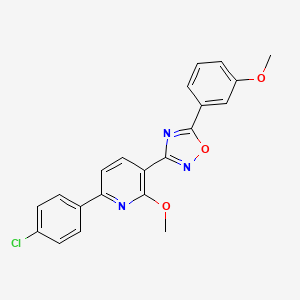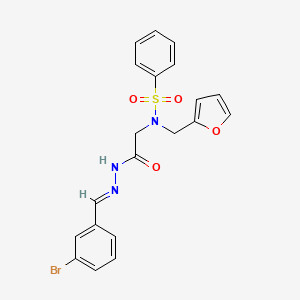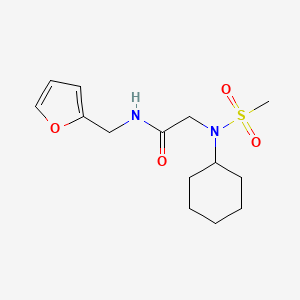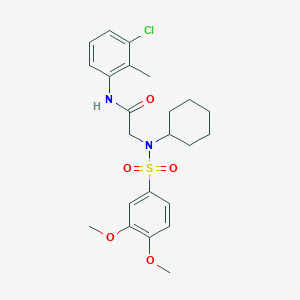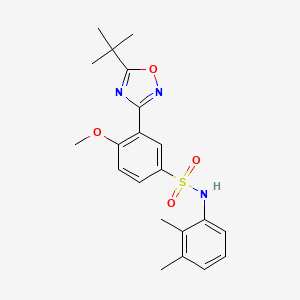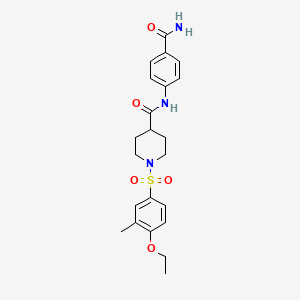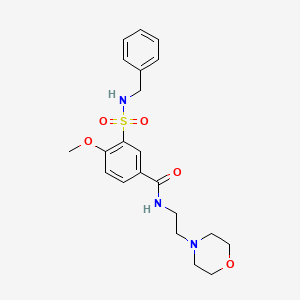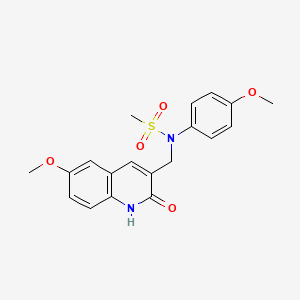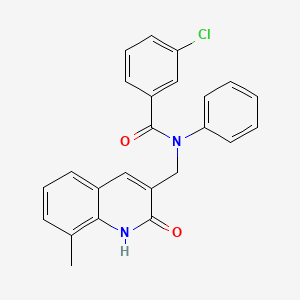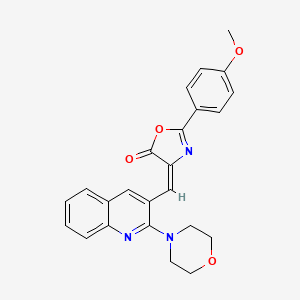
(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one, commonly known as MMQO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MMQO has shown promising results in scientific research for its potential use in treating various diseases.
作用机制
The mechanism of action of MMQO is not fully understood. However, it has been proposed that MMQO exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that MMQO inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. MMQO has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MMQO has shown significant biochemical and physiological effects in scientific research. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MMQO has also been found to inhibit the growth of cancer cells by inducing apoptosis. It has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
实验室实验的优点和局限性
MMQO has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in treating various diseases. However, there are some limitations to using MMQO in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for MMQO research. One area of interest is its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MMQO has also shown potential in treating bacterial and fungal infections. Future research could focus on optimizing its use in these areas. Additionally, more research is needed to determine its safety and efficacy in humans, which could lead to its development as a therapeutic agent.
合成方法
The synthesis of MMQO is a multi-step process that involves the reaction of 2-aminoquinoline with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol to produce 2-(4-methoxyphenyl)quinoline. The next step involves the reaction of 2-(4-methoxyphenyl)quinoline with ethyl oxalyl chloride to produce ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate. The final step involves the reaction of ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate with morpholine and formic acid to produce MMQO.
科学研究应用
MMQO has shown potential in scientific research for its use in treating various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MMQO has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MMQO has shown promising results in treating bacterial and fungal infections.
属性
IUPAC Name |
(4E)-2-(4-methoxyphenyl)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-19-8-6-16(7-9-19)23-26-21(24(28)31-23)15-18-14-17-4-2-3-5-20(17)25-22(18)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPZXYTIFHBSB-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-Methoxyphenyl)-4-{[2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

